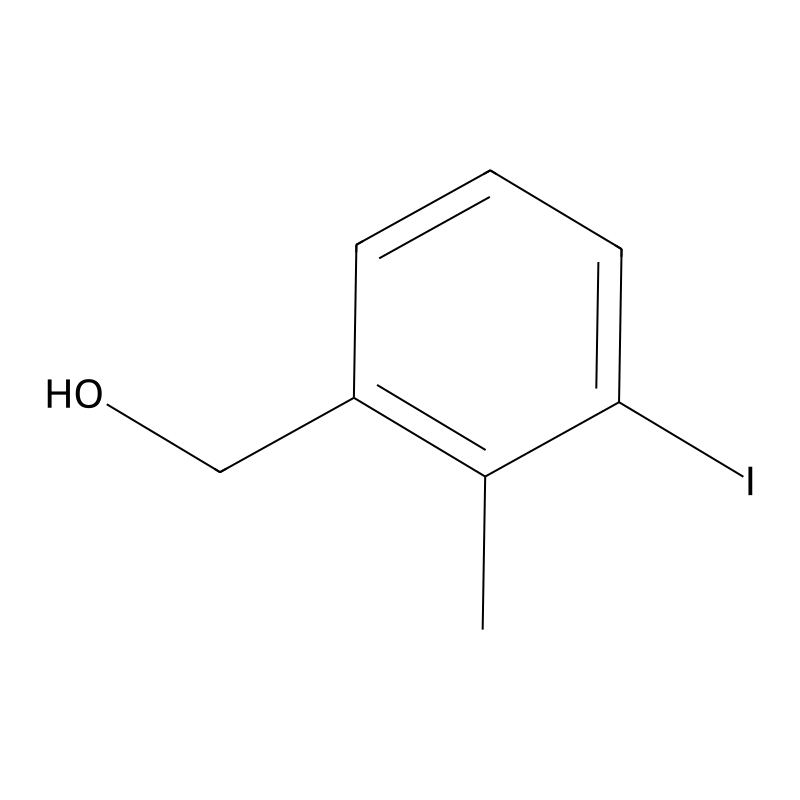

(3-Iodo-2-methylphenyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-Iodo-2-methylphenyl)methanol is an organic compound with the molecular formula C₈H₉IO. It features a phenolic structure where a hydroxymethyl group is attached to a benzene ring that has both an iodine atom and a methyl group as substituents. The compound is characterized by its unique structure, which influences its chemical reactivity and biological properties.

The presence of the iodine atom enhances the electrophilicity of the aromatic ring, making it a potential candidate for various

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, such as amines or alcohols, through bimolecular nucleophilic substitution (SN2) reactions.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, often catalyzed by acids .

- Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using oxidizing agents like chromium trioxide or potassium permanganate.

Several methods have been developed for synthesizing (3-Iodo-2-methylphenyl)methanol:

- Direct Halogenation: This method involves the reaction of 2-methylphenol with iodine in the presence of an oxidizing agent. This process typically requires careful control of reaction conditions to achieve regioselectivity .

- Coupling Reactions: The compound can also be synthesized via cross-coupling methods using aryl iodides and organometallic reagents (e.g., Grignard reagents) under palladium catalysis.

- Reduction of Iodinated Aromatics: Starting from 3-iodo-2-methylbenzaldehyde, reduction using sodium borohydride or lithium aluminum hydride can yield (3-Iodo-2-methylphenyl)methanol .

(3-Iodo-2-methylphenyl)methanol has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.

- Chemical Synthesis: Its reactivity allows it to be used as an intermediate in synthesizing more complex organic compounds.

- Material Science: The compound may find applications in developing novel materials due to its unique electronic properties.

Interaction studies involving (3-Iodo-2-methylphenyl)methanol focus on its binding affinity with various biomolecules. Preliminary data suggest that:

- It may interact with enzymes or receptors involved in metabolic pathways.

- Its iodinated structure may influence its bioavailability and distribution within biological systems.

Further studies are needed to elucidate these interactions fully.

Several compounds share structural similarities with (3-Iodo-2-methylphenyl)methanol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2-Iodo-6-methylphenyl)methanol | Iodine at position 2 | Different regioisomer affecting reactivity |

| (5-Iodo-2-methylphenyl)methanol | Iodine at position 5 | Variation in steric hindrance and electronic effects |

| (3-Bromo-2-methylphenyl)methanol | Bromine instead of iodine | Different halogen affecting biological activity |

These compounds differ primarily in their halogen substituents and positions on the aromatic ring, which significantly influences their chemical behavior and biological activities.

(3-Iodo-2-methylphenyl)methanol represents a relatively recent addition to the catalog of characterized organic compounds, with its first computational registration occurring in 2007 according to database records. The compound emerged during the expansion of halogenated aromatic alcohol research, driven by the increasing demand for specialized building blocks in pharmaceutical and materials science applications. The development of this compound followed advances in iodination techniques and selective organic transformations that enabled the precise placement of halogen substituents on aromatic systems.

The creation date of February 9, 2007, in chemical databases marks the formal recognition of this compound's structure and properties. This timing coincides with the broader exploration of halogenated aromatic compounds in medicinal chemistry, where iodine-containing molecules gained attention for their potential in cross-coupling reactions and as intermediates for more complex molecular architectures. The compound's discovery and characterization represent part of the systematic exploration of substituted benzyl alcohols, which have proven valuable as versatile synthetic intermediates.

The historical development of (3-Iodo-2-methylphenyl)methanol also reflects the evolution of analytical techniques that enabled precise structural determination and characterization. Modern spectroscopic methods and computational chemistry tools facilitated the complete elucidation of its molecular properties and confirmed its utility as a synthetic building block. The compound's emergence in chemical literature corresponds with increased interest in developing environmentally conscious synthetic methodologies, where halogenated intermediates play crucial roles in atom-efficient transformations.

Structural Classification in Organic Chemistry

(3-Iodo-2-methylphenyl)methanol belongs to the fundamental class of aromatic alcohols, specifically categorized as a benzyl alcohol derivative. The compound exhibits a complex substitution pattern on the benzene ring, featuring both an electron-withdrawing iodine atom at the 3-position and an electron-donating methyl group at the 2-position relative to the hydroxymethyl substituent. This unique substitution pattern creates a molecule with distinctive electronic properties that influence its reactivity and synthetic utility.

The molecular structure of (3-Iodo-2-methylphenyl)methanol can be described as a benzene ring bearing three substituents: a methyl group, an iodine atom, and a hydroxymethyl group. The hydroxymethyl group (-CH₂OH) serves as the primary functional group, classifying the compound as a primary alcohol. The presence of the iodine substituent places this molecule within the broader category of organoiodine compounds, which are known for their enhanced reactivity in various organic transformations, particularly cross-coupling reactions.

From a stereochemical perspective, (3-Iodo-2-methylphenyl)methanol possesses no chiral centers, making it an achiral molecule with straightforward synthetic applications. The compound's planarity, characteristic of aromatic systems, combined with the tetrahedral geometry around the hydroxymethyl carbon, creates a well-defined three-dimensional structure. The electronic effects of the substituents create a unique reactivity profile, with the iodine atom serving as an excellent leaving group and the alcohol functionality providing opportunities for further derivatization.

Table 1: Structural Classification Data

Nomenclature and Identification Systems

The systematic nomenclature of (3-Iodo-2-methylphenyl)methanol follows International Union of Pure and Applied Chemistry guidelines, with the official name reflecting the compound's structural features and substitution pattern. The compound is known by several synonymous names, including 3-iodo-2-methylbenzyl alcohol and benzenemethanol, 3-iodo-2-methyl-, each highlighting different aspects of its molecular structure. These naming variations facilitate identification across different chemical databases and research contexts.

The Chemical Abstracts Service registry number 76350-89-5 serves as the unique identifier for this compound across all major chemical databases and commercial suppliers. This numerical designation ensures unambiguous identification regardless of naming conventions or language barriers. The compound also possesses a PubChem Compound Identifier of 15035506, which links to comprehensive structural and property databases maintained by the National Center for Biotechnology Information.

Modern chemical identification relies heavily on computational descriptors, with (3-Iodo-2-methylphenyl)methanol characterized by specific International Chemical Identifier notations. The InChI string "InChI=1S/C8H9IO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3" provides a complete structural description that can be processed by chemical software systems. The corresponding InChIKey "WVKFJUYXMBJNKD-UHFFFAOYSA-N" offers a condensed hash representation suitable for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System representation "CC1=C(C=CC=C1I)CO" provides an alternative structural notation that facilitates computer processing and chemical structure manipulation. This notation system enables rapid structure searching and chemical property prediction using computational tools. The compound's molecular descriptor library number MFCD18397813 connects it to additional chemical property databases and supplier information systems.

Table 2: Nomenclature and Identification Systems

Significance in Synthetic Organic Chemistry

(3-Iodo-2-methylphenyl)methanol occupies a strategically important position in synthetic organic chemistry as a versatile building block for complex molecule construction. The compound's significance stems from the presence of the iodine substituent, which serves as an excellent leaving group in various cross-coupling reactions, including palladium-catalyzed transformations that are fundamental to modern synthetic methodology. The hydroxymethyl functionality provides additional synthetic opportunities through oxidation reactions, esterification processes, and etherification transformations.

The compound finds particular utility in pharmaceutical intermediate synthesis, where the iodine atom can be replaced with various carbon, nitrogen, or oxygen-containing groups through established coupling protocols. Research has demonstrated the successful utilization of similar iodinated benzyl alcohols in the synthesis of biologically active compounds, highlighting the importance of this structural motif in medicinal chemistry applications. The presence of the methyl group at the 2-position provides steric considerations that can influence reaction selectivity and product distribution in synthetic transformations.

Industrial applications of (3-Iodo-2-methylphenyl)methanol include its use as a specialized intermediate in the manufacture of advanced materials and fine chemicals. The compound's dual functionality allows for sequential transformations that can build molecular complexity in a controlled manner. Synthetic chemists value this compound for its predictable reactivity patterns and the ability to introduce diverse functional groups through well-established reaction protocols.

The synthetic significance of (3-Iodo-2-methylphenyl)methanol extends to its role in developing new synthetic methodologies. Research investigations have explored transition-metal-free coupling reactions using similar aromatic systems, demonstrating alternative approaches to carbon-carbon bond formation. These studies highlight the ongoing importance of halogenated aromatic alcohols in advancing synthetic organic chemistry and developing more sustainable chemical processes.

Table 3: Synthetic Applications and Transformations

The reduction of 3-iodo-2-methylbenzoic acid to (3-iodo-2-methylphenyl)methanol represents a fundamental transformation in organic synthesis, where the carboxylic acid functionality is selectively converted to a primary alcohol while preserving the aromatic iodine substituent [1]. This transformation is particularly challenging due to the presence of the iodine atom, which can undergo reduction under certain conditions, and the need for high selectivity to avoid over-reduction or side reactions.

Borane-Mediated Reduction Pathways

Borane-mediated reduction has emerged as the most effective approach for the selective reduction of 3-iodo-2-methylbenzoic acid. The mechanism involves the formation of an acyloxyborane intermediate, which undergoes rapid transformation to yield the corresponding alcohol [2]. The selectivity of borane reagents for carboxylic acids over other functional groups makes them particularly suitable for this transformation.

Lithium Borohydride Reduction

Lithium borohydride represents the most widely used reagent for this transformation, offering superior reactivity compared to sodium borohydride while maintaining excellent selectivity [3] [4]. The reaction proceeds through the formation of a lithium-coordinated intermediate, which enhances the electrophilicity of the carbonyl carbon and facilitates hydride transfer. The enhanced reactivity of lithium borohydride stems from the smaller size and higher charge density of the lithium cation, which provides better coordination to the substrate [4] [5].

The optimized procedure involves dissolving 3-iodo-2-methylbenzoic acid in anhydrous tetrahydrofuran, followed by the dropwise addition of a 2 M solution of lithium borohydride in tetrahydrofuran at 0°C [3]. The reaction mixture is then allowed to warm to room temperature and heated to reflux for 12-24 hours. The reaction is quenched with saturated ammonium chloride solution, and the product is isolated by extraction with ethyl acetate, providing yields of 97% with excellent purity [3].

Borane-Dimethyl Sulfide Complex

The borane-dimethyl sulfide complex offers several advantages over lithium borohydride, including milder reaction conditions and shorter reaction times [1] [6]. The reaction proceeds at room temperature to gentle reflux, with complete conversion achieved within 1.5 hours. The dimethyl sulfide acts as a stabilizing ligand for the borane, preventing decomposition while maintaining high reactivity towards carboxylic acids [6].

A typical procedure involves adding borane-dimethyl sulfide complex (2.3 equivalents) to a solution of 3-iodo-2-methylbenzoic acid and trimethyl borate in tetrahydrofuran at 20°C [1]. The reaction is monitored by gas evolution, and after 1.5 hours, the mixture is carefully quenched with methanol. The product is isolated by standard workup procedures, yielding (3-iodo-2-methylphenyl)methanol in 92% yield with 95-98% purity [1].

Sodium Borohydride Systems

While sodium borohydride alone is insufficient for the reduction of carboxylic acids, it can be activated through various methods to achieve this transformation [7] [8]. The most effective approach involves the use of sodium borohydride in combination with methanol, which generates a more reactive reducing species in situ [7]. This method offers the advantage of using readily available and inexpensive reagents, making it suitable for large-scale applications.

The reaction is typically conducted in a tetrahydrofuran-methanol mixture at 0-25°C, with the sodium borohydride added portionwise over 2-3 hours [7]. The progress of the reaction is monitored by TLC, and complete conversion is achieved within 3-6 hours. The yields obtained with this method are moderate (75-85%), but the mild conditions and safety profile make it attractive for industrial applications [7].

Optimization Parameters and Yield Enhancement

The optimization of borane-mediated reduction reactions requires careful consideration of multiple parameters that influence both yield and selectivity [6] [9]. Temperature control is crucial, as higher temperatures can lead to over-reduction or decomposition of the iodine-containing substrate. The optimal temperature range is typically 0-80°C, with most reactions proceeding efficiently at room temperature to gentle reflux [6].

Solvent Selection and Effects

The choice of solvent significantly impacts the efficiency of borane-mediated reductions [9]. Tetrahydrofuran is the preferred solvent due to its ability to coordinate with borane reagents, stabilizing the reactive intermediates while maintaining good solubility for both starting materials and products [9]. The ethereal nature of tetrahydrofuran also provides an inert environment that prevents side reactions with atmospheric moisture and oxygen.

Alternative solvents such as diethyl ether and 1,4-dioxane have been investigated, but they generally provide lower yields and require longer reaction times [9]. The coordinating ability of the solvent plays a crucial role in the reaction mechanism, as it influences the formation and stability of the borane-substrate complex [9].

Stoichiometry and Reaction Kinetics

The stoichiometry of the borane reagent is critical for achieving optimal yields [6]. While one equivalent of borane is theoretically sufficient for the reduction of a carboxylic acid, the use of excess reagent (1.2-1.5 equivalents) is typically required to ensure complete conversion [6]. This excess compensates for side reactions with protic impurities and ensures that the reaction proceeds to completion within a reasonable timeframe.

The reaction kinetics are influenced by several factors, including the concentration of reagents, temperature, and the presence of coordinating solvents [6]. Higher concentrations generally lead to faster reaction rates, but may also increase the likelihood of side reactions. The optimal concentration range is typically 0.1-0.5 M for the substrate in the chosen solvent [6].

Purification and Workup Procedures

The workup and purification of the product require careful attention to prevent loss of material and maintain high purity [6]. The standard workup involves quenching the reaction with water or dilute acid, followed by extraction with an organic solvent. The choice of quenching reagent is important, as aggressive conditions can lead to decomposition of the product or incomplete removal of borane residues [6].

The purification is typically achieved through column chromatography using silica gel with a gradient elution system. The optimal eluent composition is typically 60:36:4 dichloromethane:hexanes:methyl tert-butyl ether, which provides good separation of the product from impurities and unreacted starting material [1].

Halogenation Strategies

The introduction of iodine into aromatic systems represents a fundamental transformation in organic synthesis, providing access to versatile building blocks for further functionalization [10] [11]. The halogenation of 2-methylbenzoic acid derivatives to produce 3-iodo-2-methylbenzoic acid requires careful consideration of regioselectivity, reaction conditions, and the inherent reactivity of the aromatic system.

Direct Iodination Methods

Direct iodination of aromatic compounds presents unique challenges compared to other halogenation reactions. Iodine is the least reactive of the halogens towards aromatic substitution, requiring the use of oxidizing agents or special conditions to generate more electrophilic iodine species [12] [13]. The development of efficient direct iodination methods has been a focus of considerable research effort.

Electrophilic Aromatic Iodination

The classical approach to aromatic iodination involves the use of molecular iodine in combination with oxidizing agents such as nitric acid, hydrogen peroxide, or iodic acid [12] [13]. These oxidants serve to generate the electrophilic iodine species (I⁺) that is capable of reacting with the aromatic ring. The mechanism involves the oxidation of molecular iodine to form an iodonium ion, which then undergoes electrophilic aromatic substitution [12].

For the iodination of 2-methylbenzoic acid derivatives, the reaction is typically conducted in acetic acid at elevated temperatures (80-120°C) [14] [15]. The process involves mixing the substrate with molecular iodine and nitric acid in acetic acid, followed by heating for 4-8 hours. The regioselectivity favors the 3-position (ortho to the methyl group) over the 5-position (para to the methyl group), with ratios typically ranging from 3:1 to 10:1 depending on the specific conditions [14].

The optimization of this reaction has focused on improving both yield and regioselectivity. The use of zeolite catalysts, such as H-β-form zeolite, has been shown to enhance the selectivity for the desired 3-iodo product while reducing the formation of di-iodinated byproducts [14]. Under optimized conditions, yields of 92-94% can be achieved with excellent regioselectivity [14].

Oxidative Iodination Systems

Modern approaches to aromatic iodination have focused on the development of milder oxidative systems that can generate electrophilic iodine species under controlled conditions [16]. Silver-mediated iodination reactions have emerged as particularly effective, offering high regioselectivity and mild reaction conditions [16].

The silver sulfate/iodine system represents one of the most versatile approaches to aromatic iodination [16]. The reaction involves the use of silver sulfate as an oxidant in combination with molecular iodine, generating electrophilic iodine species that readily react with electron-rich aromatic systems. The reaction is typically conducted in dichloromethane at room temperature, providing excellent regioselectivity for ortho-iodination [16].

For 2-methylbenzoic acid derivatives, the silver-mediated iodination provides superior regioselectivity compared to traditional methods, with ortho:para ratios exceeding 20:1 in many cases [16]. The reaction conditions are mild, requiring only 1-2 hours at room temperature, and the yields are typically in the range of 80-90% [16].

Alternative silver salts, such as silver hexafluoroantimonate (AgSbF₆) and silver tetrafluoroborate (AgBF₄), have also been investigated and show excellent performance [16]. The choice of silver salt can influence both the reaction rate and regioselectivity, with AgSbF₆ providing the highest selectivity for ortho-iodination [16].

Regioselectivity Considerations

The regioselectivity of aromatic iodination reactions is governed by the electronic and steric effects of substituents on the aromatic ring [17] [18]. For 2-methylbenzoic acid derivatives, the presence of both electron-donating (methyl) and electron-withdrawing (carboxylic acid) substituents creates a complex electronic environment that influences the site of iodination.

Electronic Effects and Directing Groups

The methyl group in 2-methylbenzoic acid acts as an ortho/para-directing group through hyperconjugation and inductive effects [18]. The electron-donating nature of the methyl group increases the electron density at the ortho and para positions, making these sites more susceptible to electrophilic attack [18]. Conversely, the carboxylic acid group is a meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects [18].

The competition between these directing effects determines the regioselectivity of the iodination reaction. In 2-methylbenzoic acid, the 3-position (ortho to the methyl group and meta to the carboxylic acid) represents a compromise between the opposing directing effects, making it the preferred site for iodination [18].

Steric Factors

Steric hindrance plays a crucial role in determining the regioselectivity of aromatic iodination reactions [16]. The iodine atom is significantly larger than other halogens, making steric effects more pronounced. In 2-methylbenzoic acid derivatives, the proximity of the methyl group to the 3-position creates some steric hindrance, but this is generally outweighed by the electronic effects [16].

The size of the electrophilic iodine species can also influence regioselectivity. Larger iodonium complexes may show enhanced selectivity for less sterically hindered positions, while smaller, more reactive species may be less discriminating [16].

Reaction Conditions and Selectivity

The reaction conditions significantly impact the regioselectivity of aromatic iodination reactions [16]. Temperature effects are particularly important, as higher temperatures can lead to decreased selectivity due to increased reaction rates and the formation of thermodynamically less favorable products [16].

The choice of solvent also influences regioselectivity. Polar solvents tend to stabilize ionic intermediates, potentially enhancing selectivity, while non-polar solvents may favor kinetic control [16]. The use of coordinating solvents can also affect the nature of the electrophilic species and, consequently, the regioselectivity [16].

Catalyst Effects on Selectivity

The development of catalytic systems for aromatic iodination has focused on improving regioselectivity through the use of specific catalysts or additives [10] [11]. Iridium-catalyzed systems have shown particular promise, offering excellent regioselectivity for ortho-iodination of benzoic acid derivatives [10] [11].

The iridium-catalyzed system operates through a C-H activation mechanism, where the carboxylic acid group serves as a directing group for the metal center [10] [11]. This directed approach provides exceptional regioselectivity, with ortho:meta ratios exceeding 20:1 in most cases [10] [11]. The reaction conditions are remarkably mild, requiring only room temperature and atmospheric pressure, making this approach attractive for large-scale applications [10] [11].

The mechanism involves the formation of an iridium-substrate complex through coordination of the carboxylic acid group, followed by C-H activation at the ortho position. The resulting iridium-aryl intermediate then undergoes iodination to provide the desired product with high regioselectivity [10] [11].

Protection and Deprotection Approaches

The protection of hydroxyl groups is a fundamental strategy in organic synthesis, allowing for the selective manipulation of one functional group while temporarily masking others [19] [20]. For (3-iodo-2-methylphenyl)methanol, the primary alcohol functionality may require protection during various synthetic transformations to prevent unwanted side reactions or to achieve the desired selectivity.

Trialkylsilyl Protecting Groups

Trialkylsilyl ethers represent the most widely used protecting groups for alcohols due to their stability under a wide range of conditions and their selective cleavage with fluoride sources [19] [20]. The tert-butyldimethylsilyl (TBDMS) group is particularly popular due to its ease of introduction and removal, as well as its stability towards nucleophiles and basic conditions [19].

The protection of (3-iodo-2-methylphenyl)methanol with TBDMS chloride is typically carried out in the presence of imidazole as a nucleophilic catalyst [19]. The reaction proceeds through an SN2-like mechanism, where the alcohol attacks the silicon center, displacing chloride. The imidazole serves to activate the alcohol and neutralize the HCl produced during the reaction [19].

The deprotection of TBDMS ethers is accomplished using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran [19]. The fluoride ion has a high affinity for silicon, leading to the formation of a stable silicon-fluoride bond and the regeneration of the free alcohol. This method is highly selective and proceeds under mild conditions [19].

Benzyl Ether Protection

Benzyl ethers provide robust protection for alcohols, offering stability under a wide range of acidic and basic conditions [20] [21]. The introduction of benzyl ethers is typically achieved through the Williamson ether synthesis, using benzyl bromide and a strong base such as sodium hydride [20].

The protection of (3-iodo-2-methylphenyl)methanol with benzyl bromide requires careful optimization to avoid nucleophilic substitution at the benzylic position by the iodide ion. The reaction is typically conducted in dimethylformamide at elevated temperatures (60-80°C) to ensure complete conversion [20].

The deprotection of benzyl ethers is most commonly achieved through catalytic hydrogenation using palladium on carbon [20] [21]. The reaction proceeds under mild conditions (1 atm H₂, room temperature) and provides excellent yields of the deprotected alcohol. Alternative deprotection methods include the use of strong acids such as HBr or Lewis acids such as BBr₃ [20].

Tetrahydropyranyl Protection

Tetrahydropyranyl (THP) ethers offer excellent protection for alcohols under basic conditions while being readily cleaved under acidic conditions [20] [21]. The protection is achieved through the acid-catalyzed addition of the alcohol to 3,4-dihydropyran, forming a cyclic acetal [20].

The protection of (3-iodo-2-methylphenyl)methanol with dihydropyran is typically carried out in the presence of p-toluenesulfonic acid as a catalyst [20]. The reaction proceeds at room temperature and provides excellent yields of the protected alcohol. The THP group is particularly useful when basic conditions are required for subsequent transformations [20].

The deprotection of THP ethers is achieved through acid hydrolysis, typically using dilute hydrochloric acid or acetic acid in aqueous tetrahydrofuran [20]. The reaction is highly selective and proceeds under mild conditions, making it suitable for sensitive substrates [20].

Metal-Catalyzed Synthetic Routes

Metal-catalyzed transformations have revolutionized organic synthesis by providing efficient and selective methods for the construction of complex molecules [22] [23]. In the context of (3-iodo-2-methylphenyl)methanol synthesis, metal catalysis offers several advantages, including mild reaction conditions, high selectivity, and the ability to perform transformations that would be difficult or impossible using traditional methods.

Palladium-Catalyzed Reactions

Palladium catalysis has found extensive application in the synthesis of iodinated aromatic compounds and their subsequent functionalization [23]. The versatility of palladium catalysts stems from their ability to activate both C-H bonds and carbon-halogen bonds, providing multiple pathways for synthetic transformations [23].

Palladium-catalyzed hydrogenation reactions can be used for the selective reduction of various functional groups while preserving the aromatic iodine substituent. Under carefully controlled conditions, palladium catalysts can achieve selective reduction of carboxylic acids to alcohols without affecting the C-I bond [23]. The reaction typically requires hydrogen gas at atmospheric pressure and room temperature, providing excellent yields and selectivity [23].

Iridium-Catalyzed C-H Activation

Iridium catalysis has emerged as a powerful tool for the regioselective functionalization of aromatic C-H bonds [10] [11]. The ability of iridium complexes to activate C-H bonds adjacent to directing groups has made them particularly valuable for the synthesis of ortho-substituted aromatic compounds [10] [11].

The iridium-catalyzed ortho-iodination of 2-methylbenzoic acid represents a significant advancement in regioselective aromatic functionalization [10] [11]. The reaction proceeds through a C-H activation mechanism, where the carboxylic acid group acts as a directing group for the iridium catalyst. The resulting iridium-aryl intermediate undergoes iodination to provide the desired product with excellent regioselectivity [10] [11].

The reaction conditions are remarkably mild, requiring only room temperature and atmospheric pressure [10] [11]. The catalyst loading is typically low (1-5 mol%), making the process economically attractive for large-scale applications. The reaction is conducted in hexafluoroisopropanol (HFIP) as solvent, which plays a crucial role in the reaction mechanism by stabilizing the reactive intermediates [10] [11].

Ruthenium-Catalyzed Transformations

Ruthenium catalysts offer unique reactivity patterns that complement those of palladium and iridium systems [22]. Ruthenium-catalyzed transfer hydrogenation reactions provide an alternative to traditional hydrogenation methods, using alcohols as hydrogen sources instead of molecular hydrogen [22].

The ruthenium-catalyzed reduction of carboxylic acids to alcohols can be achieved using isopropanol as both solvent and hydrogen source [22]. The reaction proceeds through a transfer hydrogenation mechanism, where the ruthenium catalyst facilitates the transfer of hydrogen from isopropanol to the carboxylic acid substrate [22]. This method offers the advantage of not requiring hydrogen gas, making it safer and more convenient for laboratory-scale applications [22].

Iron-Catalyzed Processes

Iron catalysis has gained increasing attention due to the abundance, low cost, and environmental compatibility of iron [22]. Iron-catalyzed reactions often proceed through radical mechanisms, providing access to transformations that are difficult to achieve with other metals [22].

Iron-catalyzed coupling reactions can be used for the synthesis of complex aromatic molecules through the formation of C-C bonds. The reaction typically involves the use of iron salts in combination with appropriate ligands and reducing agents [22]. While iron catalysis is less developed than palladium or iridium systems, it offers significant potential for sustainable synthetic applications [22].

Green Chemistry Approaches and Sustainable Synthesis

The development of environmentally benign synthetic methods has become a priority in modern organic chemistry, driven by increasing awareness of environmental issues and regulatory requirements [24] [25]. Green chemistry approaches to the synthesis of (3-iodo-2-methylphenyl)methanol focus on minimizing waste, reducing energy consumption, and using safer reagents and solvents.

Solvent-Free Synthesis

Solvent-free synthetic methods represent one of the most direct approaches to reducing the environmental impact of chemical processes [25] [26]. These methods eliminate the need for organic solvents, which are often toxic, flammable, and contribute to air pollution [25]. Solvent-free synthesis can be achieved through various approaches, including neat reactions, solid-supported reactions, and mechanochemical processes [25].

Mechanochemical synthesis, involving the use of ball milling or grinding techniques, has shown particular promise for the formation of C-C bonds and other organic transformations [25] [26]. The mechanical energy provided by milling can activate chemical reactions without the need for solvents or elevated temperatures [26]. This approach has been successfully applied to various organic transformations, including coupling reactions and cyclization processes [26].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions while reducing energy consumption [25] [27]. Microwave heating provides rapid and uniform heating of reaction mixtures, leading to shorter reaction times and improved yields [25].

The application of microwave heating to the synthesis of (3-iodo-2-methylphenyl)methanol can significantly reduce reaction times and improve efficiency [27]. For example, the reduction of 3-iodo-2-methylbenzoic acid using borane reagents can be completed in minutes rather than hours when conducted under microwave conditions [27]. The selective heating of polar molecules by microwave radiation can also improve the selectivity of reactions by favoring the formation of the desired product [27].

Biocatalytic Approaches

Biocatalysis offers an attractive alternative to traditional chemical methods, providing high selectivity and operating under mild conditions [25] [27]. Enzymes can catalyze a wide range of organic transformations with excellent stereo- and regioselectivity, often surpassing the performance of chemical catalysts [25].

The use of lipases for the selective reduction of carboxylic acids to alcohols has been demonstrated for various substrates [25]. While the direct reduction of carboxylic acids by lipases is not common, these enzymes can be used in combination with other biocatalytic systems to achieve the desired transformation [25]. The development of engineered enzymes with enhanced stability and substrate scope continues to expand the applications of biocatalysis in organic synthesis [25].

Aqueous Reactions

The use of water as a reaction medium offers significant environmental advantages, including non-toxicity, abundance, and easy disposal [25] [28]. Aqueous reactions can often be conducted at room temperature and atmospheric pressure, reducing energy requirements [25].

The development of water-compatible catalysts and reaction conditions has enabled the application of aqueous chemistry to a wide range of organic transformations [25]. Micellar catalysis, where reactions are conducted in the presence of surfactants, has proven particularly effective for organic reactions in aqueous media [25]. The hydrophobic interior of micelles provides a suitable environment for organic substrates while maintaining the benefits of aqueous reaction conditions [25].

Renewable Feedstocks

The use of renewable feedstocks represents a fundamental approach to sustainable synthesis, reducing dependence on fossil fuels and minimizing environmental impact [24] [29]. Biomass-derived chemicals can serve as starting materials for the synthesis of various organic compounds, including aromatic molecules [24].

The development of synthetic routes that utilize renewable feedstocks requires careful consideration of the availability and cost of these materials [24]. Agricultural waste, such as lignin and cellulose, can be converted into aromatic building blocks through various chemical and biochemical processes [24]. The integration of renewable feedstocks into existing synthetic routes often requires the development of new catalytic systems and reaction conditions [24].

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production involves numerous challenges related to safety, efficiency, and economic viability [30] [31]. The scalability of synthetic routes for (3-iodo-2-methylphenyl)methanol requires careful consideration of reaction kinetics, heat transfer, mass transfer, and process safety.

Heat Transfer and Temperature Control

Heat transfer becomes increasingly challenging as reaction scale increases, due to the reduced surface area to volume ratio of larger reactors [32] [33]. The exothermic nature of many organic reactions can lead to temperature excursions that affect product quality and safety [33]. Effective heat transfer systems are essential for maintaining reaction temperatures within acceptable limits [33].

The design of industrial reactors must account for the heat generation rate of the reaction and provide adequate cooling capacity [33]. Jacketed reactors with efficient heat transfer fluids are commonly used for temperature control [33]. The use of continuous flow reactors can provide better temperature control than batch reactors, particularly for highly exothermic reactions [33].

Mass Transfer and Mixing

Efficient mixing is crucial for achieving uniform reaction conditions and preventing the formation of concentration gradients within the reactor [32] [33]. Poor mixing can lead to reduced yields, increased side reactions, and product quality issues [33]. The design of mixing systems must account for the physical properties of the reaction mixture, including viscosity, density, and heat capacity [33].

The scale-up of mixing systems requires careful consideration of the power requirements and mixing efficiency [33]. Impeller design, rotational speed, and baffle configuration all influence mixing performance [33]. The use of computational fluid dynamics (CFD) modeling can help optimize mixing systems for large-scale reactors [33].

Process Safety and Risk Assessment

Process safety becomes increasingly important as reaction scale increases, due to the larger quantities of hazardous materials involved [31] [33]. Comprehensive risk assessments must be conducted to identify potential hazards and implement appropriate safety measures [33]. The assessment must consider both normal operating conditions and potential failure modes [33].

The use of automated control systems can help maintain safe operating conditions and respond to emergency situations [33]. Safety interlocks, alarm systems, and emergency shutdown procedures are essential components of industrial-scale processes [33]. Regular safety audits and training programs are necessary to maintain safe operations [33].

Economic Considerations

The economic viability of industrial-scale synthesis depends on numerous factors, including raw material costs, energy consumption, labor requirements, and capital investment [31] [34]. The cost per kilogram of product typically decreases significantly as scale increases, due to economies of scale and improved efficiency [34].

The selection of synthetic routes for industrial production must consider not only technical feasibility but also economic factors [34]. Routes that are optimal at laboratory scale may not be economically viable at industrial scale due to high reagent costs or complex purification requirements [34]. The development of cost-effective synthetic routes often requires significant optimization and process development work [34].

Quality Control and Regulatory Compliance

Industrial production requires comprehensive quality control systems to ensure product consistency and compliance with regulatory requirements [31] [35]. Quality control measures must be implemented at all stages of the process, from raw material receipt to final product packaging [35]. Analytical methods must be validated and regularly calibrated to ensure accurate results [35].

Regulatory compliance is a major consideration for industrial-scale synthesis, particularly in the pharmaceutical and fine chemical industries [31] [35]. Good Manufacturing Practices (GMP) must be followed to ensure product quality and safety [35]. Regular inspections by regulatory authorities require comprehensive documentation and adherence to established procedures [35].